3,5-Dichloro-2-ethylpyrazine
Overview
Description
3,5-Dichloro-2-ethylpyrazine: is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Pyrazine derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Pyrazine derivatives are known to participate in various chemical reactions, including Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Given its potential involvement in Suzuki–Miyaura coupling, it may induce changes at the molecular level, potentially altering cellular functions .
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2-ethylpyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on enzymes and proteins, thereby influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to alterations in biochemical processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can affect cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in the activity of these biomolecules, thereby influencing various biochemical processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant alterations in biochemical processes. Studies have shown that high doses of this compound can result in toxic or adverse effects, including changes in metabolic pathways and cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s interactions with enzymes involved in metabolic pathways can result in alterations in the production and utilization of metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of this compound within specific subcellular compartments is crucial for its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethylpyrazine typically involves the chlorination of 2-ethylpyrazine. One common method includes the reaction of 2-ethylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-ethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
- Substitution reactions yield various substituted pyrazine derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in reduced pyrazine derivatives with different functional groups.
Scientific Research Applications
3,5-Dichloro-2-ethylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile: Similar structure with a nitrile group at the 2nd position.
3,5-Dichloro-6-ethylpyrazinecarboxamide: Contains a carboxamide group at the 2nd position.
Uniqueness: 3,5-Dichloro-2-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dichloro-2-ethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWJMOXILDMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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